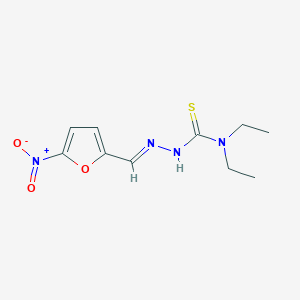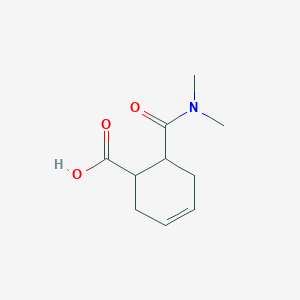
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as TZP, and it has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have shown that TZP induces apoptosis, which is programmed cell death, in cancer cells. TZP also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, TZP has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has several biochemical and physiological effects. TZP has been shown to reduce the expression of matrix metalloproteinase (MMP)-2 and MMP-9, which are enzymes involved in tumor invasion and metastasis. TZP also inhibits the expression of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. In addition, TZP has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide is its ability to inhibit tumor growth and angiogenesis. This makes it a promising candidate for cancer therapy. However, one of the limitations of TZP is its low solubility in water, which can affect its bioavailability and efficacy. Another limitation is the lack of information on its pharmacokinetics and toxicity.
Future Directions
For research include investigating its pharmacokinetics and toxicity, exploring its potential applications in combination therapy, improving its solubility and bioavailability, and investigating its potential applications in other fields.
Synthesis Methods
The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been achieved using different methods. One of the most common methods is the reaction of 2-mercaptothiazole with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of thiosemicarbazide with ethyl acrylate, followed by cyclization with chloroacetyl chloride. Both methods have been successful in synthesizing 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide with good yields.
Scientific Research Applications
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of cancer. Studies have shown that TZP has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TZP has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
properties
Molecular Formula |
C9H9N3O3S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H9N3O3S2/c1-4(5-7(14)12-9(15)17-5)6(13)11-8-10-2-3-16-8/h2-5H,1H3,(H,10,11,13)(H,12,14,15) |
InChI Key |
UZIAJDIRXXUBQB-UHFFFAOYSA-N |
SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)

acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)